molecular formula C15H20N4O4S B2958768 N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide CAS No. 77229-51-7

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide

Cat. No.: B2958768
CAS No.: 77229-51-7
M. Wt: 352.41
InChI Key: KRZPJYLLVIDKOL-UHFFFAOYSA-N
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Description

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide is an organic compound that features a complex structure with a cyclohexylcarbamothioyl group, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide typically involves the reaction of cyclohexyl isothiocyanate with 2-(4-nitrophenoxy)acetic acid in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexyl isothiocyanate+2-(4-nitrophenoxy)acetic acidThis compound\text{Cyclohexyl isothiocyanate} + \text{2-(4-nitrophenoxy)acetic acid} \rightarrow \text{this compound} Cyclohexyl isothiocyanate+2-(4-nitrophenoxy)acetic acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to various substituted acetamides.

Scientific Research Applications

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(cyclohexylcarbamothioyl)amino]acetamide
  • 2-(4-nitrophenoxy)acetamide
  • Cyclohexyl isothiocyanate derivatives

Uniqueness

N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H2,16,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZPJYLLVIDKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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